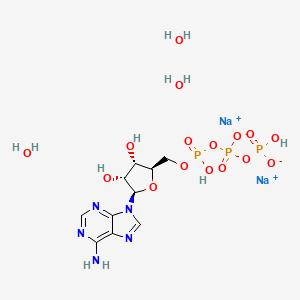

Adenosine 5'-triphosphate disodium salt trihydrate

Vue d'ensemble

Description

Adenosine-5’-triphosphate disodium salt hydrate is used as a form of cellular energy . It is involved in many cellular processes, including respiration, biosynthetic reactions, motility, and cell division . ATP is a substrate of many kinases involved in cell signaling and of adenylate cyclase(s) that produce the second messenger cAMP .

Synthesis Analysis

Adenosine 5’-triphosphate disodium salt hydrate is synthesized from microbial sources . The exact process of synthesis is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of Adenosine 5’-triphosphate disodium salt trihydrate is C10H14N5Na2O13P3 . The InChI Key is NTBQNWBHIXNPRU-MSQVLRTGSA-L . The SMILES string representation is [Na+].[Na+].NC1=C2N=CN([C@@H]3OC@H(=O)OP([O-])(=O)OP(O)(O)=O)C@@H[C@H]3O)C2=NC=N1 .Chemical Reactions Analysis

Adenosine-5’-triphosphate disodium salt hydrate is used in many cellular processes, including respiration, biosynthetic reactions, motility, and cell division . It is a substrate of many kinases involved in cell signaling and of adenylate cyclase(s) that produce the second messenger cAMP .Physical And Chemical Properties Analysis

Adenosine-5’-triphosphate disodium salt trihydrate appears as white crystals or powder . It is soluble in water . The recommended storage temperature is -20°C .Applications De Recherche Scientifique

Cellular Energy Source

- Application Summary : ATP is used as a form of cellular energy . It is involved in many cellular processes, including respiration, biosynthetic reactions, motility, and cell division .

- Methods of Application : ATP is naturally produced by cells through cellular respiration and is used in various cellular processes .

- Results or Outcomes : ATP provides the metabolic energy to drive metabolic pumps .

Substrate for Kinases

- Application Summary : ATP is a substrate of many kinases involved in cell signaling .

- Methods of Application : In kinase reactions, ATP provides the phosphate group that is added to a substrate molecule .

- Results or Outcomes : The phosphorylation of substrate molecules can alter their activity, thereby regulating various cellular processes .

Production of cAMP

- Application Summary : ATP is used by adenylate cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP) .

- Methods of Application : In response to certain signals, adenylate cyclase converts ATP into cAMP .

- Results or Outcomes : cAMP plays a crucial role in intracellular signal transduction .

Coenzyme in Enzymatic Reactions

- Application Summary : ATP serves as a coenzyme in a wide array of enzymatic reactions .

- Methods of Application : ATP participates in enzymatic reactions by providing phosphate groups or energy .

- Results or Outcomes : The involvement of ATP can facilitate the reaction or alter the activity of the enzyme .

Determination of ATP Levels in Bacterial Cultures

- Application Summary : ATP standard solutions are prepared to determine ATP levels in various bacterial cultures .

- Methods of Application : The ATP levels in bacterial cultures are determined by comparing them with ATP standard solutions .

- Results or Outcomes : The ATP levels can provide information about the metabolic activity of the bacterial cultures .

Study of Coatomer β Subunit Binding Effects

- Application Summary : ATP is used as a preparation free of contaminating guanine nucleotides to study the binding effects of coatomer β subunit (β-COP) .

- Methods of Application : The binding effects of β-COP are studied using ATP preparations .

- Results or Outcomes : The study can provide insights into the function of β-COP .

Component of mTOR Assay Start Buffer

- Application Summary : ATP has been used as a component of mechanistic target of rapamycin (mTOR) assay start buffer .

- Methods of Application : In this application, ATP is included in the buffer used to start the mTOR assay .

- Results or Outcomes : The inclusion of ATP in the assay buffer can facilitate the mTOR assay, which is used to study the mTOR signaling pathway .

Phagostimulant in Feeding Solutions

- Application Summary : ATP has been used in a feeding behavior study of Rhodnius prolixus as a potent phagostimulant in feeding solutions to enhance the feeding rate .

- Methods of Application : In this study, ATP was included in the feeding solutions given to Rhodnius prolixus, a species of kissing bug .

- Results or Outcomes : The inclusion of ATP in the feeding solutions was found to enhance the feeding rate of Rhodnius prolixus .

Bone Marrow-Derived Macrophages (BMDM) Treatment

- Application Summary : ATP has been used for bone marrow-derived macrophages (BMDM) treatment .

- Methods of Application : In this application, ATP is used to treat BMDM, which are a type of immune cell .

- Results or Outcomes : The treatment of BMDM with ATP can have various effects, depending on the specific research context .

Component of mTOR Assay Start Buffer

- Application Summary : ATP has been used as a component of mechanistic target of rapamycin (mTOR) assay start buffer .

- Methods of Application : In this application, ATP is included in the buffer used to start the mTOR assay .

- Results or Outcomes : The inclusion of ATP in the assay buffer can facilitate the mTOR assay, which is used to study the mTOR signaling pathway .

Phagostimulant in Feeding Solutions

- Application Summary : ATP has been used in a feeding behavior study of Rhodnius prolixus as a potent phagostimulant in feeding solutions to enhance the feeding rate .

- Methods of Application : In this study, ATP was included in the feeding solutions given to Rhodnius prolixus, a species of kissing bug .

- Results or Outcomes : The inclusion of ATP in the feeding solutions was found to enhance the feeding rate of Rhodnius prolixus .

Safety And Hazards

During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion . It should be handled with adequate ventilation. Dust generation and accumulation should be minimized. It should not come into contact with eyes, skin, or clothing . Ingestion and inhalation should be avoided .

Orientations Futures

Adenosine-5’-triphosphate disodium salt trihydrate has been used in various studies, including the analysis of the ATP turnover cycle of microtubule motors , activating the NLR family pyrin domain containing 3 (NLRP3) inflammasome , and performing in vitro stimulation of bone marrow-derived dendritic cells (BMDCs) .

Propriétés

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.2Na.3H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;3*1H2/q;2*+1;;;/p-2/t4-,6-,7-,10-;;;;;/m1...../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQTWJABOLLOS-AZGWGOJFSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N5Na2O16P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine 5'-triphosphate disodium salt trihydrate | |

CAS RN |

51963-61-2 | |

| Record name | 51963-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2816216.png)

![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2816217.png)

![5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine](/img/structure/B2816221.png)

![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide](/img/structure/B2816226.png)

![N-(2,4-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816227.png)

![methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2816228.png)